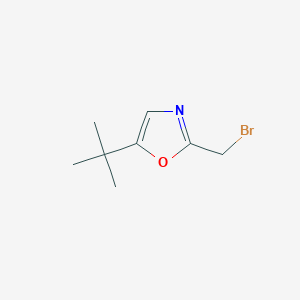
1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as Methiopropamine (MPA), is a stimulant chemically related to methamphetamine where the phenyl ring has been replaced by thiophene . It was first synthesized in 1942 and began being sold online in late 2010 . It has a very short history of human use and little is known about potential health risks or benefits .
Synthesis Analysis
Though it was first synthesized in 1942, it wasn’t until it began being sold online in late 2010 that it saw much recreational use . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The chemical formula of Methiopropamine is C8H13NS and its molecular weight is 155.261 . It is also known by the alternate chemical name 1-(thiophen-2-yl)-2-methylaminopropane .Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves the reaction of 2-bromo-1-(methylsulfanyl)propane with thiophene-2-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-bromo-1-(methylsulfanyl)propane", "thiophene-2-carbaldehyde", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-(methylsulfanyl)propane (1.0 g, 4.7 mmol) and thiophene-2-carbaldehyde (0.67 g, 5.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.25 g, 6.6 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and then hydrochloric acid (1.0 mL, 12 M). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow oil." ] } | |
CAS No. |
1248119-45-0 |
Molecular Formula |
C8H13NS2 |
Molecular Weight |
187.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



